

Application Notes and Protocols: 1,3-Diazepane-2-thione Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 1,3-Diazepane-2-thione

Cat. No.: B148885

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of **1,3-diazepane-2-thione** derivatives in drug discovery, summarizing their synthesis, potential biological activities, and relevant experimental protocols. While specific biological data for this scaffold is an emerging area of research, the broader class of cyclic thiourea derivatives, to which **1,3-diazepane-2-thiones** belong, has demonstrated significant therapeutic potential.^{[1][2][3]}

Introduction to 1,3-Diazepane-2-thione Derivatives

The **1,3-diazepane-2-thione** scaffold is a seven-membered heterocyclic ring containing a thiourea moiety. Thiourea and its derivatives are recognized for their diverse biological activities, including anticancer, antibacterial, antioxidant, and enzyme inhibitory properties.^{[1][2][3][4]} The cyclic nature of the **1,3-diazepane-2-thione** core offers a rigid framework for the spatial orientation of substituents, which can be strategically modified to enhance potency and selectivity for various biological targets. The exploration of these derivatives in drug discovery is a promising avenue for the development of novel therapeutic agents.

Synthesis of 1,3-Diazepane-2-thione Derivatives

The synthesis of the **1,3-diazepane-2-thione** core is typically achieved through the cyclization of a linear precursor. A common and straightforward method involves the reaction of a 1,4-diaminobutane with a thiocarbonyl source, such as carbon disulfide or thiophosgene. This approach allows for the efficient construction of the seven-membered ring. Further

derivatization can be achieved by using substituted 1,4-diaminobutanes or by subsequent modification of the parent scaffold.

Potential Biological Applications

Based on the known activities of related thiourea and diazepine compounds, **1,3-diazepane-2-thione** derivatives are being investigated for a range of therapeutic applications:

- **Anticancer Activity:** Thiourea derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[\[3\]](#) The mechanism of action can vary, but may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.
- **Enzyme Inhibition:** The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it a versatile pharmacophore for enzyme inhibition.[\[5\]](#) Derivatives of related cyclic thioureas have shown inhibitory activity against enzymes such as kinases, proteases, and metalloenzymes.
- **Antibacterial and Antifungal Activity:** The thiourea scaffold is present in a number of compounds with demonstrated antimicrobial properties.[\[2\]](#)[\[6\]](#)
- **Antioxidant Activity:** Some thiourea derivatives have been reported to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[\[2\]](#)

Quantitative Data on Related Compounds

While specific quantitative biological data for **1,3-diazepane-2-thione** derivatives is limited in the public domain, the following tables summarize the activities of structurally related thiourea and diazepine derivatives to provide a comparative context for researchers.

Table 1: Anticancer Activity of Selected Thiourea and Diazepine Derivatives

| Compound Class | Cell Line | IC50 (μM) | Reference Compound |
|--|-------------------------|----------------------|--------------------|
| Diarylthiourea | MCF-7 | 338.33 | Doxorubicin |
| Benzo[b]pyrano[2,3-e] [1][4]diazepine | HCT-116 | Varies by derivative | Doxorubicin |
| 1,3,4-Thiadiazole | HepG-2, PC-3, HCT116 | Varies by derivative | Doxorubicin |

Note: The data presented is for structurally related compounds and should be used as a general guide for the potential of **1,3-diazepane-2-thione** derivatives.

Experimental Protocols

Protocol 1: General Synthesis of 1,3-Diazepane-2-thione

This protocol describes a general method for the synthesis of the parent **1,3-diazepane-2-thione** scaffold.

Materials:

- 1,4-Diaminobutane
- Carbon disulfide (CS₂)
- Ethanol
- Pyridine (as a catalyst, optional)
- Diethyl ether or petroleum ether (for precipitation)
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
- Heating mantle or oil bath
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1,4-diaminobutane (1 equivalent) in ethanol.
- To this solution, add carbon disulfide (1.1 equivalents) dropwise at room temperature with vigorous stirring. A catalytic amount of pyridine can be added to facilitate the reaction.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Reduce the solvent volume under reduced pressure using a rotary evaporator.
- Add cold diethyl ether or petroleum ether to the concentrated solution to precipitate the crude product.
- Collect the solid product by filtration and wash with a small amount of cold ether.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified **1,3-diazepane-2-thione**.
- Characterize the final product using appropriate analytical techniques (^1H -NMR, ^{13}C -NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay) - Generalized

This protocol provides a general procedure for evaluating the cytotoxic activity of **1,3-diazepane-2-thione** derivatives against a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

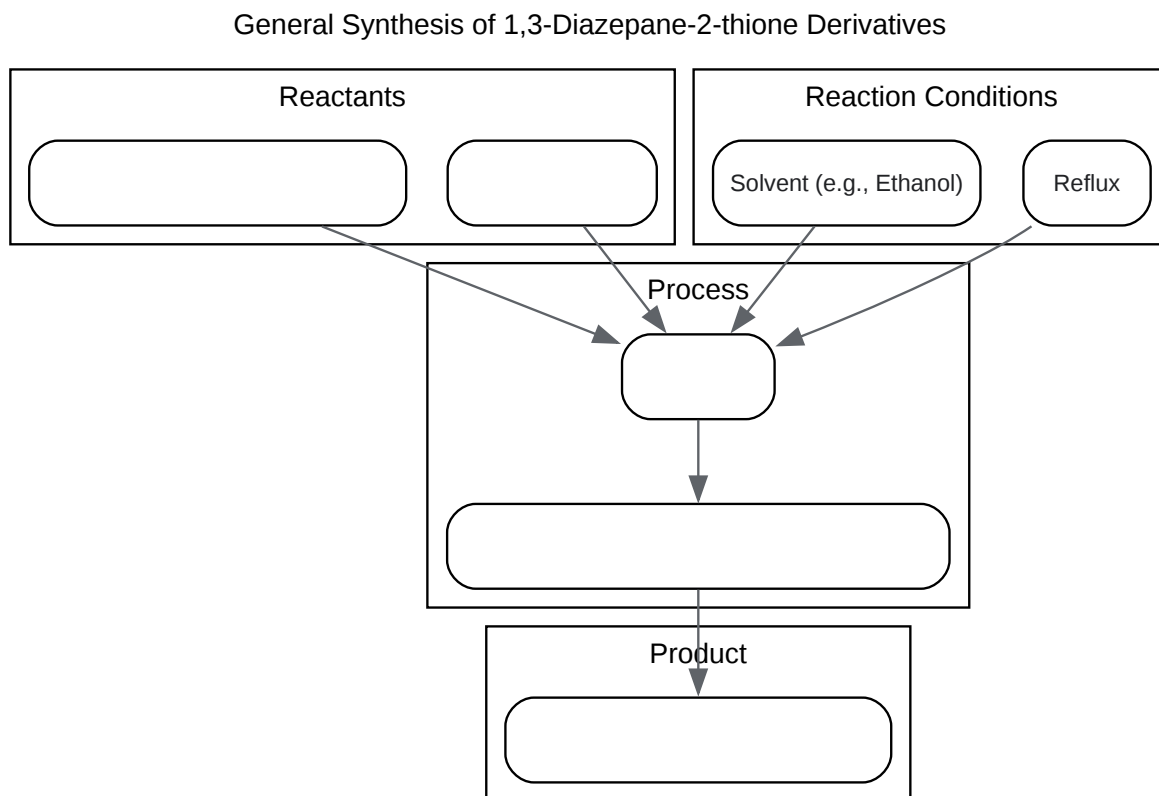
- 96-well cell culture plates
- **1,3-Diazepane-2-thione** derivative stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the **1,3-diazepane-2-thione** derivative in the complete medium. Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Assay:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

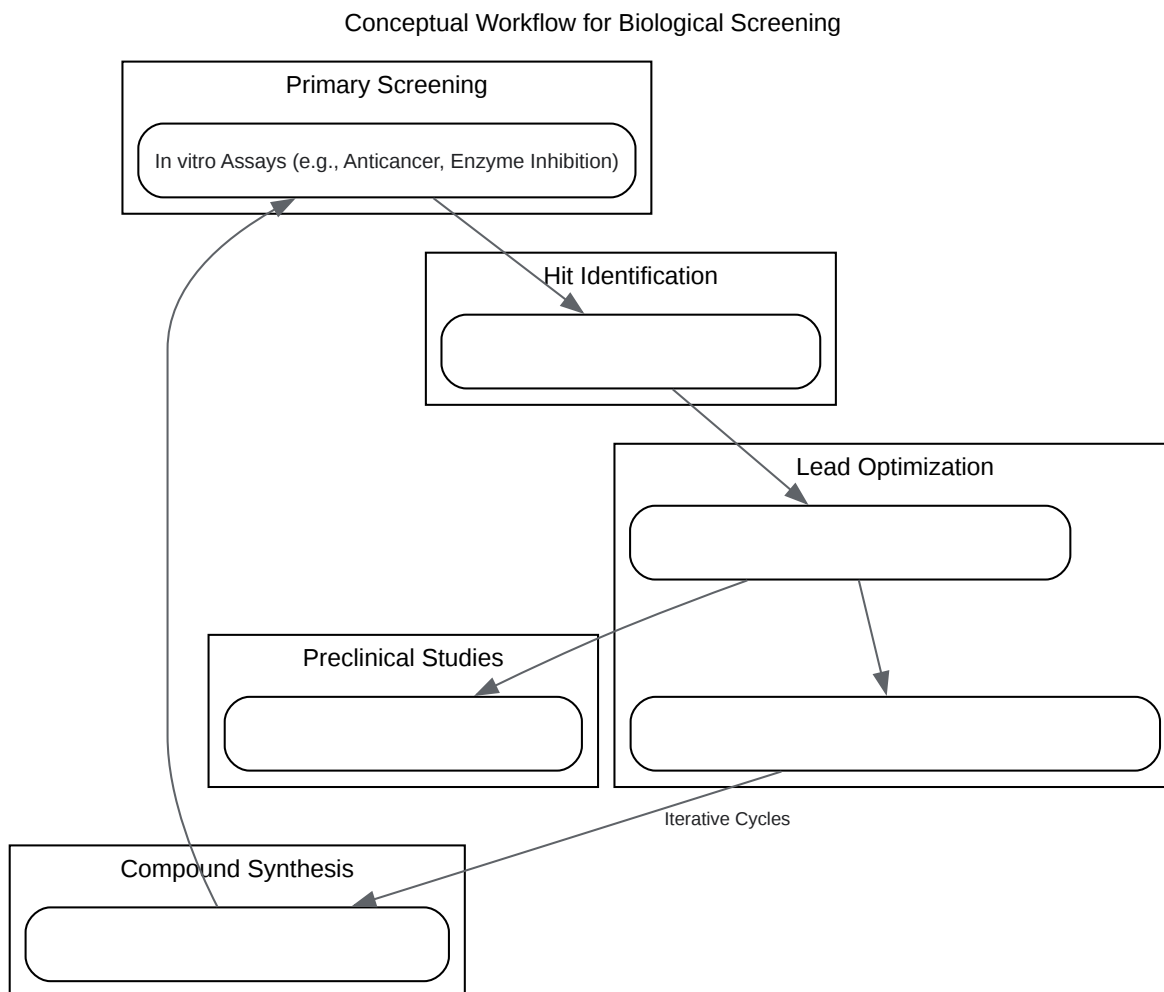
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations



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Caption: General workflow for the synthesis of **1,3-diazepane-2-thione** derivatives.



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Caption: A conceptual workflow for the drug discovery process involving **1,3-diazepane-2-thione** derivatives.

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